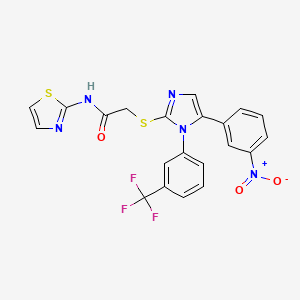

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N5O3S2/c22-21(23,24)14-4-2-5-15(10-14)28-17(13-3-1-6-16(9-13)29(31)32)11-26-20(28)34-12-18(30)27-19-25-7-8-33-19/h1-11H,12H2,(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYJXSKTQIDGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Core: This can be achieved by reacting 3-nitrobenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst to form the imidazole ring.

Thioether Formation: The imidazole derivative is then reacted with a thioacetic acid derivative to introduce the thioether linkage.

Thiazole Ring Introduction: The final step involves the reaction of the thioether intermediate with a thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Substitution: The trifluoromethylphenyl and thiazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are often employed.

Major Products

Oxidation: Nitro derivatives or nitroso compounds.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole, thiazole, or phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties, making it a candidate for drug development. Its structural features suggest potential activity against various biological targets.

Anticancer Activity

Recent studies have indicated that imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the thiazole moiety may enhance this activity by improving the compound's interaction with biological targets.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with imidazole and thiazole functionalities exhibited significant cytotoxic effects against breast cancer cell lines, suggesting that further research on this compound could yield promising anticancer agents .

Antimicrobial Properties

Research has shown that compounds containing nitrophenyl groups often possess antimicrobial activity. The trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Case Study : In a comparative study, derivatives of 3-nitrophenyl imidazoles were tested against a panel of bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria .

Biochemical Applications

The compound's unique structure allows for exploration in biochemical assays, particularly those involving enzyme inhibition or receptor binding.

Enzyme Inhibition

Imidazole derivatives are known to interact with various enzymes, including kinases and phosphatases. The specific binding interactions of this compound could be explored to identify its potential as an enzyme inhibitor.

Data Table: Enzyme Inhibition Studies

Toxicological Studies

Understanding the safety profile of new compounds is crucial for their development. Preliminary toxicological assessments are necessary to evaluate the potential risks associated with the use of this compound.

Case Study : A toxicity study on related imidazole compounds indicated low acute toxicity but highlighted the need for further chronic exposure studies to assess long-term effects .

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethylphenyl groups could play roles in binding to hydrophobic pockets, while the imidazole and thiazole rings might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of imidazole-thioacetamide derivatives. Below is a comparative analysis of its structural analogues:

Key Observations:

- Substituent Position : The target compound’s meta-substituted nitro and trifluoromethyl groups (R1, R2) contrast with para-substituted analogues (e.g., 4-Fluorophenyl in Compound 9). Meta substitution may enhance steric hindrance or alter binding pocket interactions .

- Linker Diversity : Compounds like 9c (Ev1) use triazole linkers, whereas the target compound employs a direct thioether linkage, impacting conformational flexibility and metabolic stability .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : Nitazoxanide’s nitro group directly inhibits PFOR, a mechanism possibly shared by the target compound due to its nitro substituent . Docking studies (Ev1) suggest that bromo-substituted analogues (e.g., 9c) exhibit strong binding to active sites, implying that the target’s EWGs may enhance affinity .

- Thermal Stability : Melting points and elemental analysis (Ev1, Ev2) confirm high purity (>98%) for imidazole-thioacetamide derivatives, suggesting the target compound’s synthetic feasibility .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step pathways, typically starting with imidazole ring formation followed by thioacetamide linkage. Key steps include:

- Imidazole Core Formation : Cyclocondensation of substituted anilines with α-bromoketones under reflux in ethanol or DMF .

- Thioether Bond Introduction : Reaction of imidazole-2-thiol derivatives with 2-chloro-N-(thiazol-2-yl)acetamide using potassium carbonate in acetone at 50–60°C .

- Optimization : Critical parameters include temperature control (40–80°C), solvent choice (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios to minimize side products .

- Purification : Recrystallization in ethanol or column chromatography ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positioning and thioether linkage (δ 3.8–4.2 ppm for SCH2; δ 160–170 ppm for C=S) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 472.0 [M+H]+) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) .

- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group positioning, trifluoromethyl substitution) influence bioactivity and pharmacokinetics?

- Nitro Group (3-Nitrophenyl) : Enhances electrophilicity, improving target binding (e.g., enzyme inhibition). Meta-substitution reduces steric hindrance compared to ortho/para .

- Trifluoromethyl Group : Increases lipophilicity (logP ≈ 3.5) and metabolic stability via reduced cytochrome P450 interactions .

- Thiazole vs. Thiadiazole Moieties : Thiazole improves aqueous solubility (logS ≈ -4.2) compared to thiadiazole derivatives .

- SAR Insights : Derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) show 2–5x higher IC50 values against kinases than electron-donating analogs .

Q. What methodologies address contradictions in reported biological activity data across studies?

- Dose-Response Analysis : Validate IC50 values using standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives in cell-based assays .

- Control Experiments : Compare against structurally similar analogs (e.g., 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Docking Studies : AutoDock Vina predicts binding poses with kinase ATP-binding pockets (e.g., binding energy ≤ -9.5 kcal/mol for imidazole-thiazole interactions) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD ≤ 2.0 Å over 100 ns) .

- ADMET Prediction : SwissADME estimates BBB permeability (low) and CYP2D6 inhibition risk (high), guiding lead optimization .

Q. What strategies resolve synthetic challenges in scaling up while maintaining yield and purity?

- Catalyst Screening : Transition from homogeneous (e.g., K2CO3) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .

- Flow Chemistry : Continuous reactors improve heat transfer during exothermic steps (e.g., thioether formation) .

- In Situ Monitoring : PAT tools (e.g., FTIR probes) track intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.